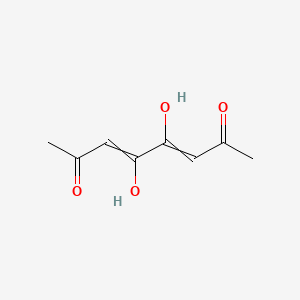![molecular formula C16H19N3O2 B6330184 tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95% CAS No. 1314987-91-1](/img/structure/B6330184.png)
tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95%, commonly referred to as TBAP, is a novel molecule that has been the subject of recent scientific research. TBAP is a type of carbamate derivative, which is a class of compounds that contain both an amide and an ester functional group. TBAP has been found to have a variety of applications in the laboratory, including as a synthetic intermediate and as a catalyst, as well as in scientific research.
Wissenschaftliche Forschungsanwendungen
TBAP has been found to have a variety of applications in scientific research. It has been used as a tool to study the structure and function of proteins, as a reagent in the synthesis of small molecule inhibitors, and as a catalyst in the synthesis of natural products. TBAP has also been used to study the mechanism of action of drugs and to study the structure and function of enzymes.
Wirkmechanismus
TBAP has been found to interact with proteins and enzymes in a variety of ways. It has been shown to bind to proteins and enzymes, forming a covalent bond between the two molecules. This binding has been found to alter the structure and function of the proteins and enzymes, leading to a variety of effects.
Biochemical and Physiological Effects
TBAP has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as proteases, and to modulate the activity of proteins, such as transcription factors. TBAP has also been found to have an effect on cell signaling pathways, leading to changes in gene expression and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
TBAP has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has been shown to be effective in a variety of experiments. However, TBAP also has some limitations. It is not very soluble in water, and its effects can be difficult to control.
Zukünftige Richtungen
There are a variety of potential future directions for TBAP research. TBAP could be further studied for its potential applications in drug design and development. It could also be studied for its potential to modulate the activity of proteins and enzymes in a variety of biological pathways. Additionally, TBAP could be further studied for its potential to act as a catalyst in the synthesis of natural products. Finally, TBAP could be studied for its potential to act as a tool to study the structure and function of proteins and enzymes.
Synthesemethoden
TBAP has been synthesized in several different ways. One method involves the reaction of tert-butyl isocyanate with 4-(6-aminopyridin-3-yl)phenol in the presence of a base, such as sodium hydroxide. This reaction produces the desired TBAP as well as an isocyanate byproduct. Another method involves the reaction of 4-(6-aminopyridin-3-yl)phenol and tert-butyl bromoacetate in the presence of a base, such as sodium hydroxide. This reaction produces the desired TBAP as well as a bromoacetate byproduct.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-13-7-4-11(5-8-13)12-6-9-14(17)18-10-12/h4-10H,1-3H3,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHCJSPMGSXAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[4-(Ethylsulfanyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330125.png)







